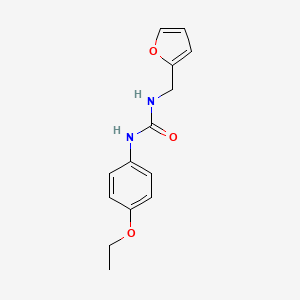

1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea

Description

IUPAC Name: 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea

Structural Features:

- A urea backbone (-NH-C(=O)-NH-) linking two substituents:

- 4-Ethoxyphenyl group: A phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the para position.

- Furan-2-ylmethyl group: A furan ring (oxygen-containing heterocycle) attached via a methylene (-CH₂-) bridge.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-18-12-7-5-11(6-8-12)16-14(17)15-10-13-4-3-9-19-13/h3-9H,2,10H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPVCEICLZBSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286475 | |

| Record name | 1-(4-ethoxyphenyl)-3-(2-furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7249-67-4 | |

| Record name | NSC45944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-ethoxyphenyl)-3-(2-furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 4-ethoxyaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group on the phenyl ring can be reduced to an amine.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: 1-(4-aminophenyl)-3-(furan-2-ylmethyl)urea.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Key Properties :

- The ethoxy group enhances lipophilicity and electron-donating capacity compared to methoxy or unsubstituted phenyl groups .

- The furan ring contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity .

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Insights :

- Ethoxy substitution at the para position optimizes both lipophilicity and electronic effects, improving pharmacokinetic properties compared to methoxy or ortho-ethoxy analogs .

Heterocyclic Ring Modifications

| Compound Name | Heterocycle | Biological Activity | Reference |

|---|---|---|---|

| 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea | Thiophene | Moderate antimicrobial activity due to sulfur’s polarizability . | |

| 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea | Furan + nitro group | Enhanced reactivity in nucleophilic substitution reactions; potential anticancer activity . | |

| 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | Benzothiazole + thiophene | Fluorine substitution increases bioavailability and antifungal activity . |

Insights :

- Thiophene-containing analogs exhibit stronger antimicrobial activity due to sulfur’s electron-rich nature, while furan derivatives are more reactive in π-π interactions .

Functional Group Replacements

| Compound Name | Functional Group | Impact on Activity | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)amine | Amine (-NH₂) instead of urea | Lower hydrogen-bonding capacity; reduced enzyme inhibition . | |

| 1-(Furan-2-ylmethyl)-3-(3-chlorophenyl)urea | Chlorophenyl instead of ethoxyphenyl | Increased electrophilicity but higher cytotoxicity . |

Insights :

- The urea moiety is critical for forming hydrogen bonds with biological targets, such as enzymes or receptors, which amines cannot replicate .

Key Research Findings

- Antimicrobial Activity : Ethoxyphenyl-furanurea derivatives show superior activity against Gram-positive bacteria compared to methoxyphenyl or thiophene analogs .

- Anti-inflammatory Potential: The furan ring’s electron-rich nature enables interactions with cyclooxygenase (COX) enzymes, similar to observed effects in related compounds .

- Synthetic Challenges: Ethoxy groups require careful protection during synthesis to avoid demethylation, as noted in analogs with labile substituents .

Biological Activity

1-(4-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 4-ethoxyaniline and furan-2-carboxaldehyde. The process generally follows these steps:

- Condensation : 4-Ethoxyaniline reacts with furan-2-carboxaldehyde to form an imine intermediate.

- Reduction : The imine is reduced to yield the corresponding amine.

- Urea Formation : The amine is reacted with an isocyanate to produce the final urea compound.

This synthetic pathway highlights the versatility of the compound in organic synthesis, serving as a building block for more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including both standard and clinical isolates. The compound demonstrated significant inhibitory effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | >10 |

| A549 (Lung Cancer) | 7.5 | >8 |

| HeLa (Cervical Cancer) | 6.0 | >9 |

The selectivity index suggests that the compound could be developed further as a targeted cancer therapy.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Receptor Modulation : It may also bind to certain receptors, modulating their activity and influencing cellular signaling pathways associated with inflammation and tumor growth.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on various derivatives of furan-based ureas, including this compound, revealing its superior antimicrobial properties compared to traditional antibiotics .

- Cytotoxicity Assessment : In a comparative study, this compound was found to be more effective than several known anticancer agents against specific cancer cell lines, reinforcing its potential as a therapeutic candidate .

- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to target proteins involved in cancer progression, providing insights into its mode of action .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or nucleophilic aromatic substitution. For analogous compounds like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, reactions are conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) under controlled temperatures (25–80°C) . Optimization includes:

- Solvent selection : Polar solvents enhance nucleophilicity of the furan-2-ylmethylamine moiety.

- Catalysts : Base catalysts (e.g., triethylamine) improve yields by deprotonating intermediates.

- Stoichiometry : A 1:1 molar ratio of 4-ethoxyphenyl isocyanate to furan-2-ylmethylamine minimizes side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .

Advanced: How can regioselectivity challenges in urea derivatives be addressed during synthesis?

Regioselectivity issues arise when multiple reactive sites exist, such as in furan or substituted phenyl groups. For this compound:

- Protecting groups : Temporarily block reactive positions (e.g., O-ethylation of the furan oxygen) to direct coupling to the desired site .

- Computational modeling : DFT calculations predict electronic preferences (e.g., nucleophilic attack at the furan’s α-position) .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (60–80°C) favor thermodynamic stability .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : - and -NMR confirm connectivity. Key signals include:

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at ~1.23 Å) and torsion angles . For example, analogous urea compounds show planar urea cores with dihedral angles <10° between aryl rings .

Advanced: How do steric and electronic effects influence the compound’s conformational stability?

- Steric hindrance : Bulky substituents (e.g., 4-ethoxyphenyl) restrict rotation around the urea C–N bond, stabilizing planar conformations. This is validated via X-ray data showing intermolecular H-bonding networks .

- Electronic effects : Electron-donating groups (e.g., ethoxy) enhance resonance stabilization of the urea carbonyl, increasing rigidity. Computational studies (e.g., NBO analysis) quantify charge distribution .

Basic: What in vitro assays are suitable for evaluating biological activity?

- Antiproliferative assays : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HepG2) with IC determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) measure competitive binding .

- Cellular uptake : LC-MS quantifies intracellular concentrations after 24-hour exposure .

Advanced: How can contradictory data between in vitro and in vivo activity be resolved?

Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

- Prodrug design : Mask polar groups (e.g., urea NH) with acetyl or PEG moieties to enhance permeability .

- Metabolite profiling : LC-HRMS identifies degradation products (e.g., hydrolysis of the furan ring) .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .

Basic: What computational tools aid in structure-activity relationship (SAR) studies?

- Molecular docking (AutoDock/Vina) : Predict binding modes to targets (e.g., kinases) using crystal structures from the PDB .

- QSAR models : Hammett constants (σ) and Hansch parameters correlate electronic effects (e.g., ethoxy group’s +R effect) with bioactivity .

Advanced: How can 3D-QSAR models improve lead optimization?

- CoMFA/CoMSIA : Align urea derivatives in a 3D grid to map steric/electrostatic fields. For example, bulky substituents at the 4-ethoxyphenyl position may enhance affinity .

- MD simulations : Assess dynamic interactions (e.g., urea H-bonding with ATP-binding pockets) over 100-ns trajectories .

Basic: What analytical methods validate purity and stability?

- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection at 254 nm .

- Stability studies : Accelerated degradation under acidic (pH 2), basic (pH 9), and oxidative (HO) conditions .

Advanced: How do matrix effects in biological samples impact LC-MS quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.